

# Dihydronicotinamide Riboside (NRH): A Technical Guide to its Discovery, Synthesis, and Metabolic Pathway

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Compound Name: Dihydronicotinamide riboside

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## Abstract

**Dihydronicotinamide riboside** (NRH) has emerged as a highly potent precursor to nicotinamide adenine dinucleotide (NAD<sup>+</sup>), a critical coenzyme in cellular metabolism and signaling.<sup>[1][2][3]</sup> Discovered as a more effective NAD<sup>+</sup> enhancer than nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), NRH has garnered significant interest for its potential therapeutic applications.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the discovery of NRH, detailed methodologies for its chemical synthesis, and a comprehensive description of its metabolic pathway to NAD<sup>+</sup>. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel NAD<sup>+</sup> precursor.

## Discovery and Significance

The discovery of **dihydronicotinamide riboside** (NRH) as a potent NAD<sup>+</sup> precursor was first reported in 2019.<sup>[1][2]</sup> Researchers found that NRH administration in mammalian cells led to a rapid and substantial increase in intracellular NAD<sup>+</sup> concentrations, ranging from a 2.5 to 10-fold increase within just one hour.<sup>[1][2]</sup> This effect was significantly greater than that observed with equivalent concentrations of other NAD<sup>+</sup> precursors like NR and NMN.<sup>[1][2]</sup> Furthermore, in vivo studies in mice demonstrated that NRH administration substantially increased NAD<sup>+</sup>

levels in tissues such as the liver and kidney.[2][3] The discovery of NRH has opened new avenues for research into NAD<sup>+</sup> metabolism and the development of potent NAD<sup>+</sup> boosting therapies for age-related and metabolic diseases.

## Chemical Synthesis of Dihydronicotinamide Riboside (NRH)

The primary method for synthesizing NRH involves the chemical reduction of a nicotinamide riboside (NR) derivative. The most common approach utilizes sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ) as the reducing agent.[4][5][6] Several variations of this method have been described, aiming for improved yield, purity, and scalability.

### Synthesis Methods Overview

Method	Starting Material	Reducing Agent	Key Conditions	Reported Yield	Purity	Reference
Method 1	Nicotinamide riboside triflate	Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )	Aqueous solution, low temperature, anaerobic, alkaline conditions	-	-	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Method 2	$\beta$ -Nicotinamide riboside chloride ( $\beta$ -NRCI)	Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )	Aqueous $\text{NaHCO}_3$ solution, ice bath then room temperature, under nitrogen	55%	96%	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Method 3	Triacetylated nicotinamide riboside triflate	Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ), followed by methanolysis	Ball-milling for deprotection	Good yield	-	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Method 4	From dihydronicotinamide mononucleotide (NMNH)	Alkaline phosphatase	Enzymatic hydrolysis	-	-	<a href="#">[4]</a> <a href="#">[5]</a>

## Detailed Experimental Protocol: Synthesis from $\beta$ -Nicotinamide Riboside Chloride

This protocol is adapted from a scalable method for NRH synthesis.[5]

#### Materials:

- $\beta$ -Nicotinamide riboside chloride ( $\beta$ -NRCI)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (1.2 M)
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Nitrogen gas
- Round bottom flask with a magnetic stir bar
- Ice bath
- Freeze-dryer
- Column chromatography setup (e.g., C18 resin or basic alumina)

#### Procedure:

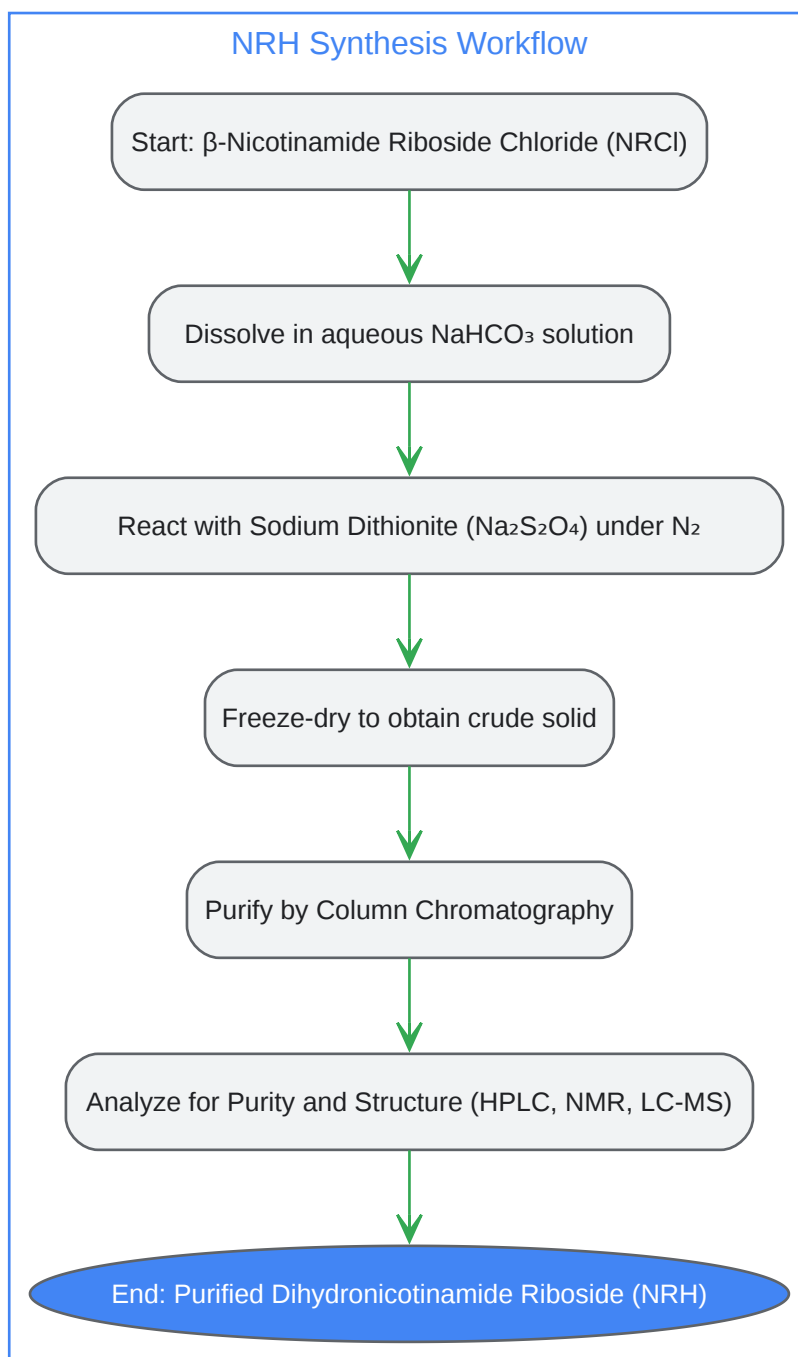
- Add 0.5 g of  $\beta$ -NRCI (1.72 mmol) and 20 mL of 1.2 M  $\text{NaHCO}_3$  solution to a round bottom flask equipped with a magnetic stir bar.[5]
- Place the flask in an ice bath and purge the system with nitrogen gas to create an anaerobic environment.[5]
- Gradually add 0.80 g of sodium dithionite (4.60 mmol) to the reaction mixture while stirring. [5]
- After the addition of  $\text{Na}_2\text{S}_2\text{O}_4$  is complete, remove the flask from the ice bath and continue the reaction at room temperature for an additional three hours under a nitrogen atmosphere. [5]
- Freeze-dry the reaction mixture to obtain a yellow solid.[5]
- Purify the crude product using column chromatography to isolate NRH.[4][8]

## Purification and Analysis

Purification of NRH is crucial due to its sensitivity to oxidation and hydrolysis, especially under acidic conditions.[5][6] Common purification techniques include column chromatography using C18 resin or basic alumina.[4][5][8] The purity and structure of the synthesized NRH can be confirmed by various analytical methods:

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[6][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.[5][6][8]
- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight.[6][8]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[6][8]
- UV-Vis Spectroscopy: To determine the concentration of NRH solutions.[6]

## Synthesis Workflow Diagram



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Caption: Workflow for the chemical synthesis of NRH from β-NRCI.

## Metabolic Pathway of NRH to NAD<sup>+</sup>

NRH is a precursor to NAD<sup>+</sup> and is metabolized through a distinct salvage pathway that differs from that of NR.<sup>[10][11][12]</sup>

## Cellular Uptake and Phosphorylation

NRH is transported into the cell, likely via equilibrative nucleoside transporters (ENTs).<sup>[13]</sup> Once inside the cell, NRH is phosphorylated to dihydronicotinamide mononucleotide (NMNH).<sup>[10][11]</sup> This phosphorylation step is a key commitment in the conversion of NRH to NAD<sup>+</sup>.

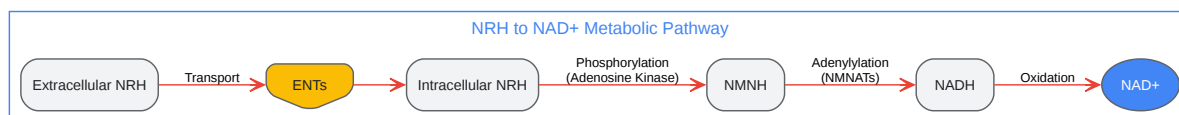
## The Role of Adenosine Kinase (AK)

Initial studies suggested an ATP-dependent kinase was responsible for the conversion of NRH to NMNH, independent of the nicotinamide riboside kinases (Nr1 and Nr2) that phosphorylate NR.<sup>[1][2]</sup> Subsequent research identified adenosine kinase (AK) as the enzyme that acts as an NRH kinase, efficiently catalyzing the phosphorylation of NRH to NMNH.<sup>[10][11][14]</sup> Pharmacological or genetic inhibition of AK has been shown to block the formation of NMNH from NRH and consequently inhibit NRH-stimulated NAD<sup>+</sup> biosynthesis.<sup>[10][14]</sup>

## Conversion of NMNH to NAD<sup>+</sup>

Following its synthesis, NMNH is adenylated to form dihydronicotinamide adenine dinucleotide (NADH) by nicotinamide mononucleotide adenyltransferases (NMNATs).<sup>[12][15]</sup> Finally, NADH is oxidized to NAD<sup>+</sup>, completing the metabolic conversion.<sup>[12][15]</sup>

## Signaling Pathway Diagram



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Caption: The metabolic pathway of NRH to NAD<sup>+</sup>.

## Comparative Efficacy of NRH

Studies have consistently shown that NRH is a more potent NAD<sup>+</sup> precursor compared to NR and NMN.

## In Vitro NAD<sup>+</sup> Enhancement

Cell Line	Treatment	Duration	Fold Increase in NAD <sup>+</sup> (vs. Control)	Reference
HEK293T	100 $\mu$ M NRH	6 hours	~10-fold	[3]
Neuro2a	1 mM NRH	6 hours	~8-fold	[3]
AML-12	100 $\mu$ M NRH	6 hours	~6-fold	[13]
HepG3	100 $\mu$ M NRH	6 hours	~4-fold	[13]
BMDM	500 $\mu$ M NRH	6 hours	6-7 times	[13]

## In Vivo NAD<sup>+</sup> Enhancement in Mice

Tissue	Treatment (250 mg/kg, i.p.)	Duration	% Increase in NAD <sup>+</sup> (vs. Control)	Reference
Liver	NRH	4 hours	540%	[3]
Liver	NR	4 hours	132%	[3]
Liver	NMN	4 hours	149%	[3]
Kidney	NRH	4 hours	180%	[3]
Kidney	NR	4 hours	159%	[3]
Kidney	NMN	4 hours	156%	[3]

## Conclusion

**Dihyronicotinamide riboside** represents a significant advancement in the field of NAD<sup>+</sup> biology. Its discovery has unveiled a novel and highly efficient pathway for augmenting cellular NAD<sup>+</sup> levels. The chemical synthesis of NRH is achievable through scalable methods, and its unique metabolic pathway, reliant on adenosine kinase, distinguishes it from other NAD<sup>+</sup>



precursors. The superior efficacy of NRH in both in vitro and in vivo models underscores its potential as a powerful tool for researchers and a promising candidate for the development of novel therapeutics targeting conditions associated with depleted NAD<sup>+</sup> levels. Further research into the physiological and pharmacological effects of long-term NRH supplementation is warranted to fully elucidate its therapeutic potential.

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